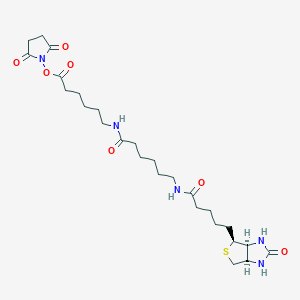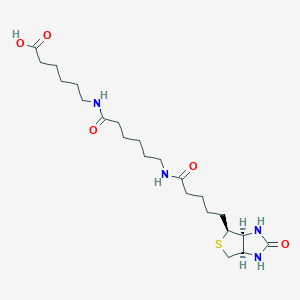
2-Benzyloxyaniline
Vue d'ensemble
Description
2-Benzyloxyaniline is an important intermediate in organic synthesis . It has been used to investigate the crystal structure of benzyloxybenzoic acids and benzyloxyanilines by X-ray powder diffraction technique . It was also used in the synthesis of 2-benzyloxyphenylhydrazine .
Synthesis Analysis
2-Benzyloxyaniline has been synthesized using various methods . For instance, one method involves the reaction of 2-benzyloxynitrobenzene with NiCl2 and NaBH4 in methanol. After the starting material disappears (monitored by TLC), the mixture is evaporated off. The black precipitate is dissolved in 1N HCl, then the acidic solution is alkalified by the addition of 1N NaOH and extracted with EtOAc. The extracts are washed with brine, dried over Na2SO4, and concentrated to dryness. Chromatography of the residue with CHCl3 as eluent gives 2-benzyloxyaniline .Molecular Structure Analysis
The molecular formula of 2-Benzyloxyaniline is C13H13NO . Its molecular weight is 199.25 . The SMILES string representation is Nc1ccccc1OCc2ccccc2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzyloxyaniline are not detailed in the search results, it is known to be an important intermediate in organic synthesis . It has been used in the synthesis of 2-benzyloxyphenylhydrazine .Physical And Chemical Properties Analysis
2-Benzyloxyaniline is a solid at 20°C . It has a melting point of 35-39°C . It is soluble in methanol . It should be stored under inert gas at a temperature between 0-10°C .Applications De Recherche Scientifique
Intermediate in Organic Synthesis
2-Benzyloxyaniline is an important intermediate in organic synthesis . It can be used in the production of various other compounds, contributing to a wide range of chemical reactions.
Crystal Structure Investigation
This compound has been used to investigate the crystal structure of benzyloxybenzoic acids and benzyloxyanilines by X-ray powder diffraction technique . This helps in understanding the structural properties of these compounds.
Synthesis of 2-Benzyloxyphenylhydrazine
2-Benzyloxyaniline has been used in the synthesis of 2-benzyloxyphenylhydrazine . This derivative could have potential applications in various chemical reactions.
Safety and Hazards
2-Benzyloxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection. If inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing .
Mécanisme D'action
Target of Action
It is known that 2-benzyloxyaniline is an important intermediate in organic synthesis , which suggests that it may interact with various molecular targets depending on the specific reactions involved.
Mode of Action
Biochemical Pathways
It is used in the synthesis of 2-benzyloxyphenylhydrazine , indicating that it may be involved in the biochemical pathways related to the synthesis and metabolism of hydrazine derivatives.
Pharmacokinetics
It is known to be a solid at room temperature and is soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability in organisms, but further studies are needed to confirm this.
Result of Action
Given its role as an intermediate in organic synthesis , it is likely that its action results in the formation of other compounds, such as 2-benzyloxyphenylhydrazine .
Action Environment
It is known that genetic and environmental factors can interact in complex ways to influence the emergence, evolution, and spread of various compounds . Therefore, it is plausible that environmental factors such as temperature, pH, and the presence of other chemicals could influence the action of 2-Benzyloxyaniline.
Propriétés
IUPAC Name |
2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPVLSBYYOWFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286656 | |
| Record name | 2-Benzyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxyaniline | |
CAS RN |
20012-63-9 | |
| Record name | 2-Benzyloxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 46882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20012-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)





![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)
